N-(Piperidin-4-ylmethyl)thiophene-3-carboxamide hydrochloride
Overview
Description
N-(Piperidin-4-ylmethyl)thiophene-3-carboxamide hydrochloride is a compound that combines a piperidine ring with a thiophene ring, linked by a carboxamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both piperidine and thiophene moieties in its structure suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-4-ylmethyl)thiophene-3-carboxamide hydrochloride typically involves the following steps:
Formation of the Piperidine Derivative: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and amination reactions.
Formation of the Thiophene Derivative: Thiophene derivatives are often synthesized via condensation reactions such as the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.
Coupling Reaction: The piperidine and thiophene derivatives are then coupled through a carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-4-ylmethyl)thiophene-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted piperidine derivatives
Scientific Research Applications
N-(Piperidin-4-ylmethyl)thiophene-3-carboxamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of N-(Piperidin-4-ylmethyl)thiophene-3-carboxamide hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance binding affinity to biological targets, while the thiophene ring can contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- N-(Piperidin-4-ylmethyl)thiophene-2-carboxamide hydrochloride
- N-(Piperidin-4-ylmethyl)furan-3-carboxamide hydrochloride
- N-(Piperidin-4-ylmethyl)pyrrole-3-carboxamide hydrochloride
Uniqueness
N-(Piperidin-4-ylmethyl)thiophene-3-carboxamide hydrochloride is unique due to the specific positioning of the carboxamide group on the thiophene ring, which can influence its chemical reactivity and biological activity. The combination of piperidine and thiophene moieties also provides a distinctive set of properties that can be leveraged in various applications .
Biological Activity
N-(Piperidin-4-ylmethyl)thiophene-3-carboxamide hydrochloride is an intriguing compound with a unique structure that includes a piperidine ring, a thiophene moiety, and a carboxamide functional group. This combination suggests potential applications in various therapeutic areas, particularly in medicinal chemistry. This article explores the biological activity of this compound, summarizing findings from diverse research studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClNOS, with a molecular weight of approximately 274.81 g/mol. The compound's structure is characterized by:
- Piperidine Ring : A six-membered saturated nitrogen-containing ring.
- Thiophene Moiety : A five-membered aromatic ring containing sulfur.
- Carboxamide Group : A functional group that enhances solubility and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have demonstrated its effectiveness against various bacterial strains, suggesting potential for development as an antibacterial agent. For instance, it has shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have indicated that it may inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, in vitro assays revealed that it could induce apoptosis in leukemia cells with an IC value of approximately 8.6 µM, indicating a potent effect against cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. Research has shown that modifications to the piperidine and thiophene components can significantly affect biological activity.
Compound | Modification | IC (µM) | Biological Activity |
---|---|---|---|
1 | Base Compound | 8.6 | p300 HAT Inhibition |
2 | Piperidine Substitution | 3.6 | Anticancer Activity |
3 | Thiophene Variant | 2.7 | Antimicrobial Activity |
The proposed mechanism of action for this compound involves interaction with specific biological targets, including enzymes and receptors involved in cell signaling pathways. Molecular docking studies suggest that the compound binds effectively to target proteins, influencing their activity and potentially leading to therapeutic effects .
Case Studies and Experimental Findings
Several case studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Efficacy : A study assessed its effectiveness against multi-drug resistant bacteria, showing significant inhibition compared to standard antibiotics.
- Cancer Cell Line Studies : In vitro experiments on various cancer cell lines indicated that the compound could reduce cell viability significantly, supporting its potential as an anticancer agent.
- Molecular Docking Studies : These studies provided insights into how the compound interacts with target proteins, revealing binding affinities that correlate with observed biological activities .
Properties
IUPAC Name |
N-(piperidin-4-ylmethyl)thiophene-3-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS.ClH/c14-11(10-3-6-15-8-10)13-7-9-1-4-12-5-2-9;/h3,6,8-9,12H,1-2,4-5,7H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIMWILCOFKRHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC(=O)C2=CSC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671615 | |
Record name | N-[(Piperidin-4-yl)methyl]thiophene-3-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185314-53-7 | |
Record name | N-[(Piperidin-4-yl)methyl]thiophene-3-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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